molecular formula C15H8F6O3 B6302220 Bis[4-(trifluoromethoxy)phenyl]methanone CAS No. 98566-93-9

Bis[4-(trifluoromethoxy)phenyl]methanone

Cat. No.: B6302220
CAS No.: 98566-93-9
M. Wt: 350.21 g/mol
InChI Key: OXEHJFXKHSTLNO-UHFFFAOYSA-N
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Description

Bis[4-(trifluoromethoxy)phenyl]methanone is a chemical compound with the molecular formula C15H8F6O3. It is known for its unique structural features, which include two trifluoromethoxy groups attached to a phenyl ring, connected by a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(trifluoromethoxy)phenyl]methanone typically involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis[4-(trifluoromethoxy)phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Bis[4-(trifluoromethoxy)phenyl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Bis[4-(trifluoromethoxy)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-fluorophenyl)methanone
  • Bis(4-chlorophenyl)methanone
  • Bis(4-bromophenyl)methanone

Uniqueness

Bis[4-(trifluoromethoxy)phenyl]methanone stands out due to the presence of trifluoromethoxy groups, which impart unique electronic and steric properties. These features can enhance the compound’s stability and reactivity compared to its analogs .

Properties

IUPAC Name

bis[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O3/c16-14(17,18)23-11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)24-15(19,20)21/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEHJFXKHSTLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539731
Record name Bis[4-(trifluoromethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98566-93-9
Record name Bis[4-(trifluoromethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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